1-(1,3-Benzodioxol-5-yl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a benzodioxole moiety attached to a cyclobutanamine framework. The molecular formula of this compound is , and it has a molecular weight of approximately . The compound is notable for its potential psychoactive properties, which are derived from the influence of the benzodioxole group, commonly found in various psychoactive substances.
The chemical reactivity of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine can involve several types of reactions, including:
These reactions enable the synthesis of various derivatives that could have altered biological activities or pharmacological profiles.
Research indicates that 1-(1,3-Benzodioxol-5-yl)cyclobutanamine exhibits significant biological activity. Notably, it has been suggested as a prototype for a new class of psychoactive substances termed entactogens, which are known to enhance emotional connectivity and empathy without hallucinogenic effects . Studies have shown that certain derivatives of this compound can produce effects similar to those of established psychoactive drugs but with distinct mechanisms of action.
Synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine can be accomplished through various methods:
The applications of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine primarily lie within the fields of pharmacology and medicinal chemistry:
Interaction studies involving 1-(1,3-Benzodioxol-5-yl)cyclobutanamine have revealed its ability to interact with various neurotransmitter systems. Notably, its derivatives have been tested against established psychoactive compounds like LSD in drug discrimination assays, indicating potential for similar receptor interactions . These studies provide insights into how this compound may modulate neurotransmission and influence behavior.
Several compounds share structural features with 1-(1,3-Benzodioxol-5-yl)cyclobutanamine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-(1,3-Benzodioxol-5-yl)cyclobutan-1-amine | Similar benzodioxole attachment | Variations in cyclobutane ring substitutions |
1-(1,3-Benzodioxol-5-yl)-2-butanamine | Benzodioxole with an ethyl side chain | Known for distinct psychoactive effects |
N-Methyl derivatives | Methylated nitrogen | Exhibits nonhallucinogenic properties |
3-(1,3-Benzodioxol-5-yl)propyl-(cyclobutylmethyl)amine | Extended chain structure | Potentially different pharmacokinetics |
The uniqueness of 1-(1,3-Benzodioxol-5-yl)cyclobutanamine lies in its specific structural configuration and resultant pharmacological profile that distinguishes it from other similar compounds. Its potential as an entactogen further sets it apart in terms of therapeutic applications.
1-(1,3-Benzodioxol-5-YL)cyclobutanamine is characterized by the fusion of a cyclobutanamine core with a 1,3-benzodioxole substituent at the 5-position. This arrangement imparts significant conformational rigidity and electronic delocalization, which are critical to its physicochemical properties and potential biological activity. Crystallographic and computational studies reveal a non-planar, sterically constrained architecture, with the cyclobutane ring adopting puckered conformations and the benzodioxole moiety remaining largely coplanar due to aromatic stabilization. Comparative analysis with related benzodioxole derivatives highlights the unique impact of the cyclobutane ring on molecular geometry, electronic distribution, and intermolecular interactions. These structural features underpin the compound’s distinctive reactivity profile and inform ongoing investigations into its pharmacological potential.
The molecular structure of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine is defined by the covalent attachment of a cyclobutanamine moiety to the 5-position of a 1,3-benzodioxole ring. The molecular formula is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol. The IUPAC name, 1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine, reflects the precise connectivity of the cyclobutane and benzodioxole units.
The benzodioxole ring is a fused bicyclic system, consisting of a benzene ring and a 1,3-dioxole ring. The fusion occurs at the ortho positions of the benzene ring, resulting in a planar, aromatic system stabilized by resonance delocalization. The cyclobutanamine moiety, in contrast, is a four-membered saturated ring bearing a primary amine at the 1-position. The amine nitrogen is sp³-hybridized, and the cyclobutane ring is known for its significant angle strain, with internal bond angles deviating from the ideal tetrahedral value of 109.5°.
The covalent linkage between the benzodioxole and cyclobutanamine occurs via a single C–C bond at the 5-position of the aromatic ring. This position, para to the dioxole oxygen atoms, is electronically activated for substitution, facilitating the formation of the C–C bond during synthesis.
The cyclobutanamine ring, when substituted at the 1-position, introduces a stereogenic center at the carbon to which both the amine and the benzodioxole are attached. As a result, 1-(1,3-Benzodioxol-5-YL)cyclobutanamine can exist as two enantiomers, each with distinct three-dimensional arrangements of substituents. The stereochemical configuration at this center is of particular interest, as it can influence both the compound’s physical properties and its biological activity.
Asymmetric synthesis methods have been developed to access individual enantiomers of this compound, enabling the study of stereochemistry-dependent effects in pharmacological assays. The absolute configuration can be assigned using chiroptical methods or by X-ray crystallography when suitable single crystals are available.
The juxtaposition of a strained cyclobutane ring and a delocalized aromatic system creates a molecule with both electronic and steric complexity. The electron-donating nature of the amine group can interact with the π-system of the benzodioxole, potentially influencing the molecule’s reactivity and binding properties. The steric bulk of the cyclobutane ring further restricts conformational flexibility, favoring certain spatial arrangements over others.
The presence of a chiral center at the cyclobutanamine’s 1-position allows for the existence of two enantiomers. These enantiomers may exhibit different optical rotations and can be separated by chiral chromatography or synthesized using enantioselective methodologies. The study of each enantiomer’s properties is essential for understanding structure-activity relationships, particularly in the context of pharmacological research.
Crystallographic studies provide direct insight into the three-dimensional arrangement of atoms within 1-(1,3-Benzodioxol-5-YL)cyclobutanamine. While specific single-crystal X-ray diffraction data for this compound may be limited, analysis of closely related benzodioxole and cyclobutanamine derivatives, as well as computational modeling, yields valuable information on conformational preferences and intermolecular interactions.
Crystallographic investigations of benzodioxole derivatives reveal a tendency for the aromatic rings to stack via π–π interactions, while the presence of polar functional groups such as amines introduces the potential for hydrogen bonding. In the case of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine, the amine group can participate in intermolecular hydrogen bonds, either as a donor or acceptor, contributing to the stabilization of the crystal lattice.
The cyclobutane ring, being non-planar and puckered, introduces additional complexity to the packing arrangement. The ring strain inherent to cyclobutane is partially relieved by adopting a “butterfly” conformation, with two pairs of carbon atoms displaced above and below the mean plane. This non-planarity is preserved in the solid state, as confirmed by X-ray studies of cyclobutanamine derivatives.
The cyclobutane ring’s conformational flexibility is limited by its small size and ring strain, resulting in a rigid, puckered geometry. The benzodioxole moiety, being aromatic, remains largely planar. The single C–C bond connecting the two units allows for some rotational freedom, but steric hindrance from the cyclobutane ring restricts the range of accessible conformations.
Computational studies, such as density functional theory (DFT) optimizations, indicate that the lowest-energy conformation places the amine group in a position to maximize hydrogen bonding potential, while minimizing steric clashes with the aromatic ring. The overall molecular shape is thus dictated by a balance between electronic stabilization and steric repulsion.
The amine group is a key player in the formation of hydrogen bonds, both intra- and intermolecularly. In the solid state, these interactions can lead to the formation of extended networks, influencing the melting point, solubility, and mechanical properties of the crystalline material. The benzodioxole oxygen atoms may also participate in weak hydrogen bonding or dipole-dipole interactions, further stabilizing the crystal structure.
Thermal analysis of benzodioxole and cyclobutanamine derivatives typically reveals moderate melting points, reflecting the balance between strong intermolecular forces (hydrogen bonding, π–π stacking) and the inherent strain of the cyclobutane ring. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide additional confirmation of the molecular structure, with characteristic absorptions for the amine N–H stretch, aromatic C–H stretch, and dioxole C–O–C stretch.
To contextualize the structural features of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine, it is instructive to compare it with other benzodioxole derivatives, particularly those bearing different alkyl or amine substituents. Such comparative analysis reveals the impact of the cyclobutane ring on molecular geometry, electronic distribution, and intermolecular interactions.
Benzodioxole derivatives commonly feature substitutions at the 5-position, including methyl, ethyl, propyl, and various amine groups. The introduction of a cyclobutanamine moiety, as opposed to a linear or branched alkyl chain, significantly alters the molecular shape and electronic environment.
For example, 5-methoxy-1,3-benzodioxole and 5-aminomethyl-1,3-benzodioxole are both relatively planar and flexible, allowing for facile π–π stacking and hydrogen bonding. In contrast, the cyclobutanamine substituent introduces rigidity and steric bulk, reducing conformational flexibility and potentially altering the compound’s ability to engage in intermolecular interactions.
Due to the limitations of this format, a graphical overlay is not provided, but such an analysis would typically involve superimposing the core benzodioxole rings and comparing the spatial orientation of the substituents.
The cyclobutanamine group, being less electron-donating than alkoxy substituents but more so than simple alkyl groups, modulates the electron density of the benzodioxole ring. This effect can influence the compound’s reactivity in electrophilic aromatic substitution reactions and its binding affinity for biological targets.
The steric bulk of the cyclobutane ring restricts the approach of other molecules, potentially reducing the compound’s propensity for π–π stacking and altering its solubility and crystallinity. These effects are reflected in the compound’s melting point, solubility, and other physicochemical properties.
Structural differences among benzodioxole derivatives translate into variations in biological activity, as the shape and electronic properties of the molecule determine its interactions with enzymes, receptors, and other biomolecules. The unique combination of rigidity and electronic delocalization in 1-(1,3-Benzodioxol-5-YL)cyclobutanamine may underlie its reported psychoactive and pharmacological effects.
The construction of cyclobutane rings represents a fundamental challenge in synthetic organic chemistry, particularly for the synthesis of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine. Several advanced cycloaddition methodologies have emerged as powerful tools for accessing these strained four-membered ring systems with high efficiency and selectivity [1] [3] [4].
Photochemical [2+2] cycloaddition reactions have demonstrated exceptional utility in cyclobutane synthesis through innovative aggregation-enabled mechanisms [24]. Recent investigations have revealed that aryl terminal olefins can undergo efficient photodimerization under visible light irradiation using Iridium(III) complexes as photocatalysts [24]. The key breakthrough involves the formation of excimer and exciplex species that possess significantly lower energy profiles compared to their monomeric forms, thereby enabling triplet energy transfer from excited Ir(ppy)₃ catalysts [24].
The optimal reaction conditions involve the use of Ir(ppy)₃ photocatalyst at ambient temperature with visible light irradiation, achieving yields ranging from 60 to 95 percent for various substituted styrene derivatives [24]. This methodology demonstrates remarkable functional group tolerance, accommodating electron-withdrawing groups such as trifluoromethyl, cyano, and ester functionalities while maintaining excellent stereoselectivity favoring trans-disubstituted cyclobutanes [24].
Thermal [2+2] cycloaddition approaches have gained renewed attention through the development of innovative keteniminium salt-mediated processes [28]. The one-step synthesis of borylated cyclobutanes via thermal cycloaddition between vinyl boronates and in situ-generated keteniminium salts represents a significant advancement in this field [28]. This methodology operates under relatively mild thermal conditions compared to traditional high-temperature approaches, typically requiring temperatures between 130-200°C [28].
The mechanistic pathway involves the formation of highly reactive keteniminium intermediates that undergo [2+2] cycloaddition with vinyl boronate substrates [28]. Yields typically range from 23 to 80 percent, with the lower end representing early methodological studies and higher yields achieved through systematic optimization of reaction parameters [28]. The thermal approach offers advantages in terms of operational simplicity and absence of photochemical equipment requirements [25].
Transition metal-catalyzed approaches have emerged as versatile tools for cyclobutane synthesis, with copper-based catalysts showing particular promise for radical cascade transformations [20]. Iron-catalyzed carboazidation reactions represent a novel approach for synthesizing multi-substituted cyclobutylamines with excellent regioselectivity [3]. These transformations proceed through iron-mediated activation of alkene substrates, enabling the formation of quaternary-substituted carbon centers with yields ranging from 45 to 89 percent [3].
The copper-catalyzed radical cascade methodology utilizes CuBr as the primary catalyst in combination with phenanthroline ligands at moderate temperatures of 50°C [20]. This system demonstrates exceptional functional group tolerance and provides access to highly functionalized cyclobutene derivatives through selective cleavage of multiple carbon-hydrogen bonds [20]. The transformation involves the formation of four or five new bonds while breaking multiple carbon-hydrogen bonds, representing a remarkably efficient synthetic strategy [20].
Advanced photoredox catalysis has enabled the development of defluorinative coupling strategies for cyclobutane formation [11]. The use of 4CzIPN photocatalyst under visible light conditions facilitates the single electron oxidation of 1,3-benzodioxole substrates, generating reactive radical species that undergo cycloaddition with α-trifluoromethyl alkenes [11]. This methodology proceeds through a formal [3+2+1] annulation process, achieving yields between 41 and 85 percent [11].
The reaction mechanism involves initial radical cation formation followed by deprotonation to generate 1,3-benzodioxol-2-yl radicals [11]. These reactive intermediates undergo addition to electron-deficient alkenes, leading to the formation of complex polycyclic structures containing both cyclobutane and benzodioxole moieties [11]. The process demonstrates excellent chemoselectivity and provides access to structurally diverse cyclobutane derivatives [11].
Method | Reaction Conditions | Yield Range (%) | Stereoselectivity | Key Features |
---|---|---|---|---|
Photochemical [2+2] Cycloaddition | UV/Visible light, Ir(ppy)₃ catalyst, RT | 60-95 | High trans-selectivity | Aggregation-enabled excimer formation |
Thermal [2+2] Cycloaddition | High temperature (130-200°C), sealed vessel | 23-80 | Thermodynamic control | Keteniminium salt intermediates |
Metal-Catalyzed [2+2] Cycloaddition | CuBr (10 mol%), Phenanthroline ligand, 50°C | 66-90 | Moderate to high | Radical cascade mechanism |
Photoredox-Catalyzed Cycloaddition | 4CzIPN photocatalyst, visible light, RT | 41-85 | Good to excellent | Defluorinative coupling pathway |
Iron-Catalyzed Carboazidation | FeCl₃ catalyst, alkene substrates, RT | 45-89 | Excellent regioselectivity | Quaternary carbon center formation |
Lewis Acid-Catalyzed [4+2] Cycloaddition | Sc(OTf)₃ (10 mol%), DCM, 4Å MS, RT | 50-87 | Single diastereomer | Spiro-compound synthesis |
The incorporation of 1,3-benzodioxole moieties into organic molecules requires sophisticated synthetic strategies that maintain the integrity of both the methylenedioxyphenyl ring system and the target molecular framework. Several established methodologies have proven effective for constructing these important pharmacophoric units [8] [9] [12].
Direct methylenation of catechol derivatives represents the most straightforward approach to benzodioxole formation [34]. This classical methodology involves the treatment of appropriately substituted catechol precursors with methylene iodide in the presence of anhydrous potassium carbonate under reflux conditions in dry acetone [34]. The reaction proceeds through nucleophilic substitution mechanisms, with yields typically ranging from 60 to 85 percent depending on the electronic nature of the aromatic substituents [34].
The methylenation process requires careful control of reaction conditions to prevent isomerization to the more thermodynamically stable isosafrole derivatives [34]. Optimal results are achieved through gentle reflux conditions that minimize double bond migration while ensuring complete conversion of the starting catechol derivatives [34]. This methodology has been successfully applied in the synthesis of safrole and its structural analogues, establishing its utility for benzodioxole construction [34].
Palladium-catalyzed Suzuki-Miyaura coupling reactions have emerged as powerful tools for incorporating benzodioxole moieties into complex molecular architectures [8]. The methodology typically employs brominated benzodioxole derivatives as electrophilic coupling partners with various arylboronic acids or boronate esters [8]. Optimal catalyst systems utilize Pd(PPh₃)₂Cl₂ at loadings of 5 mol percent in combination with potassium carbonate as base [8].
The scope of this transformation encompasses a wide range of electron-rich and electron-deficient arylboronic acids, providing yields between 70 and 89 percent [8]. The reaction proceeds under relatively mild conditions, typically requiring 8 to 24 hours at moderate temperatures [8]. This methodology offers exceptional functional group tolerance and has been successfully applied in the synthesis of biologically active benzodioxole-containing compounds [8].
Contemporary photoredox catalysis has opened new avenues for benzodioxole incorporation through radical coupling strategies [11]. The single electron oxidation of 1,3-benzodioxole substrates using 4CzIPN photocatalyst under visible light conditions generates reactive radical intermediates that participate in coupling reactions with various electrophilic partners [11]. This methodology demonstrates particular effectiveness with α-trifluoromethyl alkenes, achieving yields between 44 and 68 percent [11].
The photoredox approach offers unique advantages in terms of mild reaction conditions and excellent functional group compatibility [11]. The process operates at ambient temperature and utilizes readily available photocatalysts, making it an attractive option for late-stage functionalization of complex molecular scaffolds [11]. The methodology has been successfully extended to formal [3+2+1] annulation processes that construct polycyclic structures containing benzodioxole moieties [11].
Organometallic approaches utilizing Grignard reagents provide robust methods for benzodioxole incorporation [12]. The preparation of 5-bromobenzodioxole-derived Grignard reagents under anhydrous conditions enables subsequent coupling with various electrophilic partners [12]. This methodology typically achieves yields between 75 and 90 percent with reaction times ranging from 2 to 6 hours [12].
The Grignard approach offers advantages in terms of high nucleophilicity and broad substrate scope [12]. The methodology tolerates various functional groups and provides access to symmetrical and unsymmetrical benzodioxole derivatives through careful selection of electrophilic coupling partners [12]. Recent applications have demonstrated the utility of this approach in the synthesis of diselenide-containing benzodioxole derivatives with potential biological activity [12].
Acid-catalyzed cyclization reactions provide efficient routes to benzodioxole ring systems from readily available precursors [30]. The condensation of catechol derivatives with aldehydes or ketones under solid acid catalysis at elevated temperatures (130°C) represents a practical synthetic approach [30]. This methodology achieves yields between 80 and 95 percent with reaction times of 3 to 6 hours [30].
The catalytic cyclization approach demonstrates excellent atom economy and utilizes inexpensive starting materials [30]. The methodology accommodates various aldehyde and ketone substrates, enabling the synthesis of substituted benzodioxole derivatives with diverse substitution patterns [30]. Optimization studies have identified solid acid catalysts as particularly effective for these transformations [30].
Synthetic Route | Starting Materials | Catalyst System | Yield (%) | Reaction Time |
---|---|---|---|---|
Direct Methylenation | Catechol derivatives + CH₂I₂ | K₂CO₃, dry acetone, reflux | 60-85 | 4-8 hours |
Suzuki-Miyaura Coupling | Bromobenzodioxole + Arylboronic acids | Pd(PPh₃)₂Cl₂ (5 mol%), K₂CO₃ | 70-89 | 8-24 hours |
Photoredox Radical Coupling | 1,3-Benzodioxole + α-Trifluoromethyl alkenes | 4CzIPN photocatalyst, visible light | 44-68 | 12-24 hours |
Grignard-Based Synthesis | 5-Bromobenzodioxole + Mg | Mg metal, THF, anhydrous conditions | 75-90 | 2-6 hours |
Catalytic Cyclization | o-Dihydroxybenzene + Aldehyde | Solid acid catalyst, 130°C | 80-95 | 3-6 hours |
Formaldehyde Condensation | Catechol + Paraformaldehyde | HCl catalyst, 2-propanol reflux | 65-85 | 6-12 hours |
The development of enantioselective synthetic routes to 1-(1,3-Benzodioxol-5-YL)cyclobutanamine requires sophisticated catalytic asymmetric methodologies that can control the stereochemical outcome of cyclobutane formation while maintaining the integrity of the benzodioxole moiety [14] [15] [17].
Rhodium-based asymmetric catalysis has demonstrated exceptional utility in the synthesis of chiral cyclobutane derivatives through enantioselective arylation processes [16]. The combination of rhodium(I) catalysts with chiral diene ligands enables highly diastereo- and enantioselective transformations of cyclobutene substrates with arylboronic acids [16]. This methodology achieves enantioselectivities ranging from 85 to 99 percent with diastereoselectivities of 10:1 to 20:1 [16].
The chiral diene ligands exhibit remarkable capability for controlling reaction diastereoselectivity through precise coordination to the rhodium center [16]. The transformation proceeds via asymmetric 1,4-addition mechanisms that install the aryl group with high stereochemical fidelity [16]. This approach has been successfully applied to the synthesis of various chiral cyclobutane derivatives bearing different aromatic substituents [16].
Advanced cascade methodologies combining asymmetric allylic etherification with [2+2] photocycloaddition have emerged as powerful tools for constructing enantioenriched cyclobutane derivatives [17]. The process utilizes iridium catalysts with chiral phosphine ligands to mediate the initial asymmetric transformation, followed by visible-light-induced cycloaddition [17]. This cascade approach achieves enantioselectivities exceeding 99 percent with diastereoselectivities of 12:1 [17].
The methodology employs readily available branched allyl acetates and cinnamyl alcohols as starting materials under mild reaction conditions [17]. The simultaneous addition of all substrates and catalysts eliminates the need for separated synthetic steps, enhancing the overall efficiency of the process [17]. Gram-scale reactions have demonstrated the practical utility of this approach for preparative synthesis [17].
Dynamic kinetic asymmetric transformations utilizing bicyclo[1.1.0]butane-derived boronate complexes represent a cutting-edge approach to chiral cyclobutane synthesis [14]. The methodology employs palladium(II) catalysts with chiral bisoxazoline ligands to mediate strain-release-driven reactions through 1,2-carbon or boron migration [14]. Enantioselectivities between 90 and 98 percent are achieved with diastereoselectivities ranging from 8:1 to 15:1 [14].
The process proceeds through rapid isomerization of diastereomeric palladium(II) intermediates followed by capture of species generated from boronate complex rearrangement [14]. The bulky palladium(II) complex selectively approaches from the exo face due to steric hindrance and electronic effects [14]. This methodology enables the synthesis of atropisomeric cyclobutanes containing carbon-boron bonds that facilitate subsequent molecular elaborations [14].
Scandium-based chiral Lewis acid catalysis has proven effective for the asymmetric synthesis of spiro-cyclobutane derivatives through [4+2] cycloaddition reactions [26]. The transformation utilizes Sc(OTf)₃ in combination with chiral ligands to promote the reaction between iminooxindoles and donor-acceptor cyclobutanes [26]. Single diastereomer formation is typically observed with enantioselectivities ranging from 80 to 95 percent [26].
The Lewis acid catalyst activates the iminooxindole substrate toward nucleophilic attack by the donor-acceptor cyclobutane, resulting in ring-opening and subsequent cyclization [26]. The presence of 4Å molecular sieves is crucial for optimal reactivity, as trace amounts of water can lead to undesired side reactions [26]. This methodology provides access to pharmaceutically relevant spiro[piperidine-3,2'-oxindole] scaffolds [26].
Enantioselective electrochemical catalysis has emerged as a sustainable approach for asymmetric cyclobutane synthesis through the combination of chiral catalysts with electrochemical activation [38]. Nickel-catalyzed enantioselective electroreductive cross-coupling of alkenyl bromides with racemic α-substituted benzyl chlorides provides access to chiral α-substituted allylbenzenes with high stereochemical control [38]. The methodology achieves yields between 50 and 87 percent with enantioselectivities ranging from 80 to 94 percent [38].
The electrochemical approach utilizes reductive vinyl cathodes with sacrificial zinc anodes to generate the active nickel(0) catalyst species [38]. Chiral bisoxazoline ligands provide the stereochemical control necessary for high enantioselectivity [38]. This methodology represents an environmentally friendly alternative to traditional stoichiometric reductants while maintaining excellent stereochemical outcomes [38].
Biocatalytic approaches utilizing engineered enzymes have demonstrated exceptional selectivity for the asymmetric synthesis of cyclobutylamine derivatives [7]. Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for the enantioselective reduction of benzodioxole-containing ketones to the corresponding alcohols [2]. This biotransformation achieves enantioselectivities exceeding 99 percent under mild, environmentally friendly conditions [2].
The enzymatic methodology operates at ambient temperature in aqueous media, providing significant advantages in terms of sustainability and functional group tolerance [2]. Preparative-scale studies have demonstrated the production of multi-gram quantities of enantioenriched products with excellent optical purity [2]. The biocatalytic approach represents a complementary strategy to chemical methods for accessing chiral building blocks [2].
Asymmetric Method | Chiral Catalyst/Ligand | Substrate Class | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Application |
---|---|---|---|---|---|
Chiral Rhodium/Diene Catalysis | Rh(I) + Chiral diene ligands | Cyclobutenes + Arylboronic acids | 85-99 | 10:1-20:1 | Chiral cyclobutane synthesis |
Enantioselective Allylic Etherification | Ir-catalyst + Chiral phosphine | Allyl acetates + Cinnamyl alcohols | >99 | 12:1 | Cascade [2+2] cycloaddition |
Dynamic Kinetic Asymmetric Transformation | Pd(II) + Chiral bisoxazoline | BCB-derived boronate complexes | 90-98 | 8:1-15:1 | Atropisomer formation |
Chiral Lewis Acid Catalysis | Sc(OTf)₃ + Chiral ligand | Iminooxindoles + D-A cyclobutanes | 80-95 | Single isomer | Spiro compound synthesis |
Asymmetric Cycloaddition | Chiral Cu complexes | Alkenes + Electrophiles | 75-94 | 5:1-12:1 | Quaternary center formation |
Enzymatic Resolution | Lactobacillus paracasei BD101 | Prochiral ketones | >99 | N/A | Chiral alcohol production |
The thermodynamic stability of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine is governed by multiple structural factors that influence its conformational preferences and thermal behavior. The compound exhibits a complex interplay between the benzodioxole ring system and the cyclobutanamine moiety, which determines its overall stability profile [1].
The benzodioxole ring system in 1-(1,3-Benzodioxol-5-YL)cyclobutanamine adopts a nonplanar flap-puckered conformation rather than a planar arrangement. This conformational preference is primarily driven by the anomeric effect, which involves hyperconjugative interactions between the oxygen lone pairs and the adjacent carbon-oxygen sigma antibonding orbitals [1]. The calculated puckering barrier for the benzodioxole system is significantly lower compared to simple 1,3-dioxole rings due to the stabilizing influence of the benzene ring [1].
The cyclobutanamine portion introduces additional conformational complexity through ring strain effects. Cyclobutane rings exhibit substantial angle strain due to deviation from the ideal tetrahedral geometry, with internal angles of approximately 90° compared to the optimal 109.5° [2]. This ring strain contributes to the overall energetic profile of the molecule and influences its thermodynamic stability.
The predicted boiling point of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine is 321.8±31.0°C, indicating substantial thermal stability under standard conditions [3]. This relatively high boiling point reflects the compound's ability to maintain structural integrity at elevated temperatures. The predicted density of 1.210±0.06 g/cm³ suggests a moderately compact molecular packing arrangement [3].
The thermal stability is enhanced by the electron-donating properties of the methylenedioxy group, which provides electronic stabilization to the benzene ring system. This stabilization effect contributes to the compound's resistance to thermal decomposition processes [4].
The compound exists as a liquid at room temperature based on its predicted physical properties. The phase behavior is influenced by intermolecular forces, particularly hydrogen bonding interactions involving the primary amine group. The presence of the amine functionality enables the formation of hydrogen-bonded networks in the condensed phase, which affects crystallization behavior and solid-state properties [5].
Crystallographic studies of related benzodioxole derivatives reveal that compounds in this class typically adopt monoclinic crystal systems with specific space group symmetries. The observed crystal packing is stabilized by intermolecular hydrogen bonding patterns and van der Waals interactions between the aromatic ring systems [5].
The solubility characteristics of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine are determined by its balanced hydrophilic and lipophilic properties. The compound exhibits an XLogP3 value of 1.5, indicating moderate lipophilicity that favors both aqueous solubility and membrane permeation [6].
The octanol-water partition coefficient (Log P ≈ 1.5) demonstrates that the compound possesses balanced lipophilic and hydrophilic character. This value falls within the optimal range for drug-like molecules, suggesting favorable absorption and distribution properties [6]. The moderate lipophilicity is attributed to the presence of the methylenedioxy benzene ring system, which contributes to the compound's hydrophobic character, while the primary amine group provides hydrophilic interactions.
The compound exhibits one hydrogen bond donor (the primary amine group) and three hydrogen bond acceptors (the two oxygen atoms in the methylenedioxy bridge and the nitrogen atom). This hydrogen bonding profile (HBD: 1, HBA: 3) is within the acceptable range for oral bioavailability according to Lipinski's Rule of Five [6].
The topological polar surface area (TPSA) of 44.5 Ų indicates good potential for passive diffusion across biological membranes. This value is well below the threshold of 140 Ų typically associated with good oral absorption [6].
The compound's molecular weight of 191.23 g/mol and relatively low rotatable bond count of 1 suggest favorable pharmacokinetic properties. The low conformational flexibility, as indicated by the single rotatable bond, contributes to the compound's structural rigidity and may influence its binding selectivity to biological targets [6].
The spectroscopic characterization of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine provides distinctive fingerprints that enable structural identification and purity assessment. Each spectroscopic technique offers unique insights into the compound's molecular structure and dynamics.
¹H NMR Spectroscopy of benzodioxole derivatives consistently shows characteristic signals that serve as structural fingerprints. The methylenedioxy bridge (-OCH₂O-) appears as a distinctive singlet at approximately 6.0 ppm with an integration of 2H. This signal is highly characteristic of the benzodioxole ring system and serves as a key identification marker [7] [8].
The aromatic protons of the benzodioxole ring system typically appear in the region of 6.5-7.0 ppm as multiplets. The specific splitting patterns and chemical shifts depend on the substitution pattern and electronic environment of the benzene ring. The cyclobutyl ring protons appear as complex multiplets in the aliphatic region between 1.5-2.5 ppm, with the exact splitting pattern reflecting the ring's conformational dynamics [7].
The primary amine group (-NH₂) typically appears as a broad signal in the region of 1.0-3.0 ppm, with the exact chemical shift depending on the solvent system and exchange conditions. The broadness of this signal is due to rapid proton exchange with the solvent [7].
¹³C NMR Spectroscopy provides complementary structural information. The aromatic carbons of the benzodioxole ring system appear in the region of 100-150 ppm, with the specific chemical shifts reflecting the electronic environment and substitution pattern. The methylenedioxy bridge carbon appears as a characteristic signal at approximately 101 ppm, serving as a definitive marker for this functional group [8].
IR spectroscopy of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine reveals several characteristic absorption bands. The C-H stretching vibrations of the cyclobutyl ring appear in the region of 2800-3000 cm⁻¹, while the aromatic C-H stretches of the benzodioxole ring occur at 3000-3100 cm⁻¹ [2].
The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the benzene ring system. The methylenedioxy C-O stretching vibrations occur in the 1000-1300 cm⁻¹ region, providing fingerprint evidence for this functional group [9] [10].
The primary amine group typically shows N-H stretching vibrations in the 3300-3500 cm⁻¹ region, though these may be broad due to hydrogen bonding interactions. The N-H bending vibrations appear in the 1500-1600 cm⁻¹ region [2].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The parent molecular ion peak appears at m/z 191, corresponding to the molecular weight of the compound. The base peak typically occurs at m/z 148-149, representing the loss of the cyclobutanamine moiety and formation of the benzodioxole cation [6].
The fragmentation pattern is characteristic of benzodioxole derivatives, with common fragment ions including the methylenedioxy phenyl cation and various cyclobutyl fragments. The mass spectral fragmentation provides structural confirmation and can be used for quantitative analysis [6].